molecular formula C14H12N2O4 B067505 Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate CAS No. 173065-29-7

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

Cat. No.: B067505
CAS No.: 173065-29-7
M. Wt: 272.26 g/mol
InChI Key: CVPPIGWFEVAUGM-UHFFFAOYSA-N
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Description

(2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride is a complex organic compound that combines an indole structure with a quinoxaline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride typically involves multiple steps:

    Formation of the Indole Derivative: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Quinoxaline Formation: Quinoxalines are often synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

    Coupling Reaction: The final step involves coupling the indole derivative with the quinoxaline moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the quinoxaline ring can yield dihydroquinoxaline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific cellular pathways .

Medicine

In medicine, this compound is being investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in various in vitro and in vivo models, making it a promising candidate for the development of new anti-inflammatory drugs .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride involves its interaction with specific molecular targets. In cancer cells, it inhibits key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide
  • (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]butanehydrazide

Uniqueness

Compared to similar compounds, (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride exhibits unique properties due to the presence of both indole and quinoxaline moieties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Biological Activity

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitrophenyl group and an ethyl carboxylate moiety. Its chemical structure can be represented as follows:

C12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Anti-Cancer Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, leading to cell cycle arrest and apoptosis. It has been shown to target key enzymes involved in cell proliferation, which are crucial in cancer progression .
  • Anti-Inflammatory Properties : The compound exhibits significant anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and reducing oxidative stress. This action is particularly beneficial in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon Cancer)15Inhibition of cell proliferation
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)12Modulation of apoptotic pathways

In Vivo Studies

Animal model studies further support the anti-cancer and anti-inflammatory potential of this compound. For example, in a murine model of colon cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Case Studies

  • Case Study on Anti-Cancer Efficacy :
    A study published in Nature explored the effects of this compound on human HT-29 colon tumor cells. The results showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways .
  • Case Study on Anti-Inflammatory Effects :
    Another investigation focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Properties

IUPAC Name

ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPPIGWFEVAUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446952
Record name Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173065-29-7
Record name Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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